![molecular formula C16H16N2O3 B3931083 2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
2-[(2-phenoxypropanoyl)amino]benzamide
Vue d'ensemble
Description
“2-[(2-phenoxypropanoyl)amino]benzamide” is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Another method involves the direct condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst under ultrasound irradiation .Mécanisme D'action
The mechanism of action of 2-[(2-phenoxypropanoyl)amino]benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of various enzymes and proteins. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to modulate the activity of various signaling pathways such as the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In neurons, this compound has been found to protect against oxidative stress and neuroinflammation by modulating the activity of various enzymes and proteins. In immune cells, this compound has been found to regulate the production of cytokines such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-phenoxypropanoyl)amino]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in various cell types. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[(2-phenoxypropanoyl)amino]benzamide. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and immunology. Another direction is to explore its potential use as a tool compound for the study of various enzymes and proteins. Additionally, more research is needed to optimize the synthesis and purification of this compound and to develop more effective formulations for its use in experiments.
Applications De Recherche Scientifique
2-[(2-phenoxypropanoyl)amino]benzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been found to modulate the immune response by regulating the production of cytokines.
Propriétés
IUPAC Name |
2-(2-phenoxypropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(21-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGKYDACKPXUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)
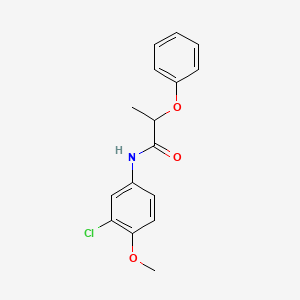
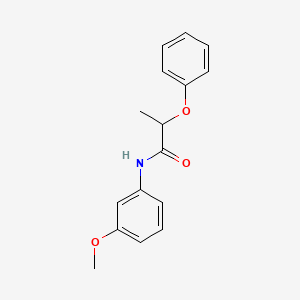

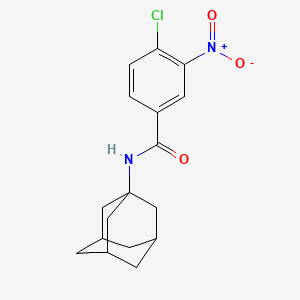

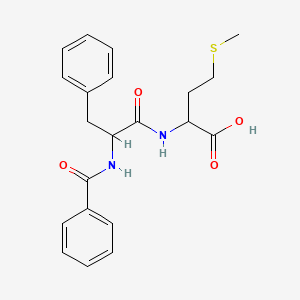
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
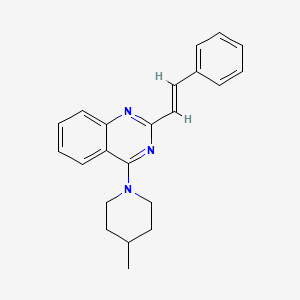
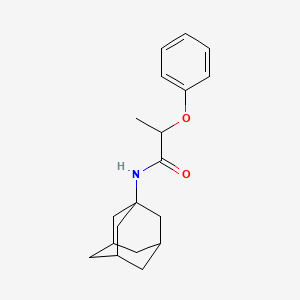
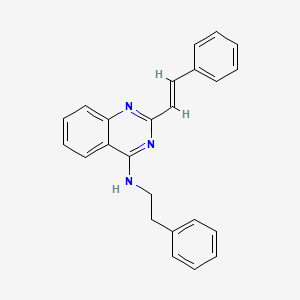
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)